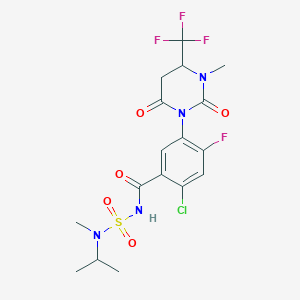
Saflufenacil-M800H08
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saflufenacil-M800H08 is a herbicide belonging to the pyrimidinedione chemical class. It is used primarily for controlling broadleaf weeds in various crops, including soybeans and corn. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Saflufenacil-M800H08 involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide. This reaction yields the product in over 90% yield, followed by further standard chemical transformations to generate the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then subjected to various purification steps, including crystallization and filtration, to obtain the final product suitable for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
Saflufenacil-M800H08 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites that retain herbicidal activity. These metabolites are often analyzed to understand the environmental impact and efficacy of the herbicide .
Aplicaciones Científicas De Investigación
Saflufenacil-M800H08 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of herbicidal action and the development of new herbicides.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is ongoing to explore its potential use in developing new drugs with similar mechanisms of action.
Industry: This compound is used in the agricultural industry for weed control, contributing to increased crop yields and reduced labor costs
Mecanismo De Acción
Saflufenacil-M800H08 works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function. The visible effects on plants include chlorosis and necrosis .
Comparación Con Compuestos Similares
Similar Compounds
Butafenacil: Another herbicide that inhibits PPO but has different chemical properties.
M800H07: A related compound with a similar structure but different functional groups.
M800H015: Another analog with variations in the molecular structure
Uniqueness
Saflufenacil-M800H08 is unique due to its high selectivity and efficacy in controlling broadleaf weeds. Its specific mechanism of action and the ability to be used in various crops make it a valuable herbicide in modern agriculture .
Propiedades
Fórmula molecular |
C17H19ClF4N4O5S |
|---|---|
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide |
InChI |
InChI=1S/C17H19ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-6,8,13H,7H2,1-4H3,(H,23,28) |
Clave InChI |
XFPWMVFLTRXCSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)CC(N(C2=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




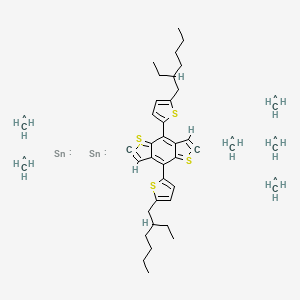
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

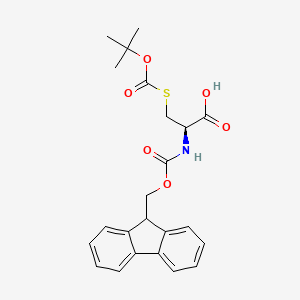
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)

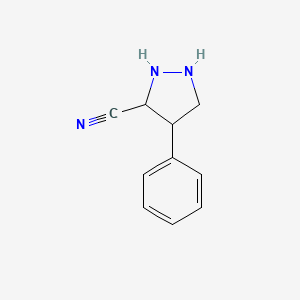
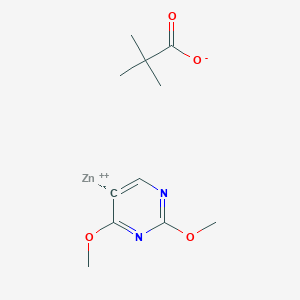
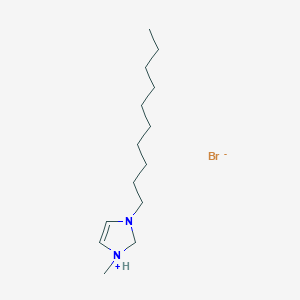

![4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133647.png)
